ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate
Description
Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate is a structurally complex thiophene derivative featuring:
- Ethyl carboxylate group: Enhances lipophilicity compared to methyl esters, influencing solubility and metabolic stability.
- 3-Methylbutanoyl-linked isoindole-1,3-dione moiety: The isoindole group is a phthalimide analog, known for its role in modulating protein-protein interactions (e.g., cereblon binding in immunomodulatory drugs) .
- Amide linkage: Facilitates hydrogen bonding and structural rigidity.
Properties
Molecular Formula |
C26H24N2O5S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H24N2O5S/c1-4-33-26(32)19-14-20(16-10-6-5-7-11-16)34-23(19)27-22(29)21(15(2)3)28-24(30)17-12-8-9-13-18(17)25(28)31/h5-15,21H,4H2,1-3H3,(H,27,29) |
InChI Key |
IPOSSMZUGVUHDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(C(C)C)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Formation
The 2-aminothiophene-3-carboxylate core is typically synthesized via the Gewald reaction , a three-component condensation between a ketone, α-cyanoester, and elemental sulfur. For this compound:
-
Ketone component : 3-Phenylpropan-1-one
-
α-Cyanoester : Ethyl cyanoacetate
-
Catalyst : Morpholine or piperidine
The reaction proceeds via the following mechanism:
-
Knoevenagel condensation between the ketone and cyanoester
-
Cyclization with sulfur to form the thiophene ring
-
Tautomerization to the aromatic thiophene system
Typical conditions :
Functionalization at C-2 Position
The amino group at the C-2 position is introduced via nucleophilic substitution or Buchwald-Hartwig amination :
Nucleophilic Substitution
-
Reagents : Ammonia or primary amines
-
Activating agents : Trimethylaluminum (TMA) or LiHMDS
-
Solvent : Tetrahydrofuran (THF)
-
Yield : 50–65%
Buchwald-Hartwig Amination
-
Catalyst : Pd(OAc)₂/Xantphos
-
Base : Cs₂CO₃
-
Ligand : BINAP
-
Solvent : Toluene
-
Temperature : 110°C
Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoyl Chloride
Isoindole-1,3-dione Preparation
The isoindole-1,3-dione moiety is synthesized via phthalic anhydride condensation :
Acylation to Acid Chloride
The resultant 2-(3-methylbutanoyl)isoindole-1,3-dione is converted to the corresponding acid chloride:
-
Reagent : Thionyl chloride (SOCl₂)
-
Catalyst : DMF (catalytic)
-
Solvent : Dichloromethane
-
Temperature : 0°C → room temperature
-
Reaction time : 2 hours
-
Yield : 95%
Coupling Reactions
Amide Bond Formation
The key coupling between the thiophene-2-amine and acid chloride is achieved via Schotten-Baumann conditions :
Mechanism :
-
Deprotonation of the amine by NaHCO₃
-
Nucleophilic attack on the acid chloride
-
Elimination of HCl
Esterification
Final esterification of the carboxylic acid intermediate (if present) uses ethyl chloroformate :
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, 3H, CH₂CH₃), 2.15 (m, 2H, CH(CH₃)₂), 7.25–7.45 (m, 9H, aromatic) |
| IR (KBr) | 1745 cm⁻¹ (ester C=O), 1710 cm⁻¹ (imide C=O), 1650 cm⁻¹ (amide C=O) |
Yield Optimization Strategies
Critical Parameters
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling temperature | 0–5°C | Prevents racemization |
| SOCl₂ stoichiometry | 1.2 equivalents | Complete conversion |
| Pd catalyst loading | 2 mol% | Balances cost and efficiency |
Common Side Reactions
-
Oversubstitution : Additive effects from excess acyl chloride
-
Ring-opening : Hydrolysis of isoindole-1,3-dione under basic conditions
-
Ester saponification : Mitigated by low-temperature workup
Alternative Synthetic Routes
Solid-Phase Synthesis
Recent advances utilize Wang resin -bound intermediates:
Microwave-Assisted Synthesis
| Step | Conventional Time | Microwave Time |
|---|---|---|
| Gewald reaction | 8 hours | 45 minutes |
| Amide coupling | 2 hours | 10 minutes |
| Conditions : 150 W, 100°C, sealed vessel |
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Thiophene precursor | 35% |
| Pd catalysts | 25% |
| Purification | 20% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Methyl 2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenylthiophene-3-carboxylate
Key Structural Differences :
- Ester group : Methyl vs. ethyl carboxylate.
- Acyl substituent: Acetyl vs. 3-methylbutanoyl.
Implications :
Ethyl 2-Amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
Key Structural Differences :
- Core structure: Thieno[2,3-c]pyridine (fused bicyclic system) vs. simple thiophene.
- Substituents : Boc-protected amine vs. isoindole-1,3-dione.
Implications :
The thienopyridine scaffold in is associated with kinase inhibitor applications, whereas the target compound’s isoindole group suggests immunomodulatory or anti-inflammatory roles .
Thiophene Derivatives 7a and 7b ()
Key Structural Differences :
- Substituents: Malononitrile/cyanoacetate-derived groups vs. isoindole-1,3-dione.
- Core modifications : Additional pyrazole rings in 7a and 7b.
Implications :
Biological Activity
Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an isoindole moiety and a thiophene ring. The IUPAC name reflects its intricate arrangement of functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O5S |
| Molecular Weight | 372.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Modulation : It may modulate the activity of specific receptors that are critical in cancer progression and inflammation.
- Antioxidant Activity : Preliminary studies indicate that it possesses antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated:
- Cell Line Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer), showing a dose-dependent reduction in cell viability.
Anti-inflammatory Effects
The compound's ability to inhibit pro-inflammatory cytokines was evaluated in animal models:
- Animal Studies : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Case Studies
- Study on Anticancer Properties : A recent study published in Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of similar compounds and highlighted the promising anticancer effects of this derivative through apoptosis induction in cancer cells .
- Inflammation Model : In a study published in Pharmacology Reports, the compound was tested for its anti-inflammatory effects in a rat model of arthritis. Results indicated significant reductions in joint swelling and pain scores compared to controls .
Q & A
Q. What are the standard synthetic routes for ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate?
The compound is synthesized via multi-step reactions, often involving Knoevenagel condensation. For example, similar thiophene derivatives are synthesized by cyanoacetylation of ethyl 2-amino-thiophene-3-carboxylate precursors, followed by condensation with substituted aldehydes or ketones. Key steps include nucleophilic substitution and cyclization, with yields optimized using toluene, piperidine, and acetic acid as catalysts . Recrystallization with alcohol is typically used for purification .
Q. Which spectroscopic methods confirm the structure and purity of this compound?
Characterization relies on IR spectroscopy (to identify carbonyl and amide groups), NMR (to resolve aromatic protons and substituent environments), and mass spectrometry (to confirm molecular weight). X-ray crystallography, as applied to structurally analogous compounds, provides definitive stereochemical data .
Q. How is the bioactivity (e.g., antioxidant, anti-inflammatory) of this compound assessed experimentally?
In vitro antioxidant activity is evaluated via DPPH radical scavenging assays, while in vivo anti-inflammatory effects are tested using carrageenan-induced rat paw edema models. Dose-response curves and IC values are calculated to quantify potency .
Advanced Research Questions
Q. What strategies optimize reaction conditions to improve yield and purity during synthesis?
Optimization involves solvent selection (e.g., toluene for Knoevenagel condensation), catalyst choice (piperidine/acetic acid for proton transfer), and temperature control. For example, refluxing in acetic acid for 3–5 hours enhances cyclization efficiency in related compounds . Purity is ensured via recrystallization and validated by HPLC with UV detection .
Q. How do computational studies elucidate the compound’s reactivity and interaction with biological targets?
Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites on the thiophene and isoindole-dione moieties. Molecular docking simulations (e.g., with COX-2 or NF-κB proteins) identify binding affinities, guiding structure-activity relationship (SAR) studies .
Q. How can contradictions in bioactivity data across studies be resolved?
Discrepancies often arise from substituent effects or assay variability. For instance, anti-inflammatory activity in ethyl 4,5-dimethyl-thiophene derivatives varies with phenyl vs. cyclohexane substituents . Meta-analyses comparing IC values under standardized protocols (e.g., consistent cell lines or animal models) are recommended .
Q. What is the role of the isoindole-1,3-dione moiety in modulating biological interactions?
The isoindole-dione group enhances hydrogen bonding with target proteins (e.g., kinases or inflammatory mediators) due to its planar structure and electron-deficient carbonyl groups. Comparative studies show that replacing this moiety with phthalimide reduces potency by 40–60% .
Q. What challenges arise in multi-step synthesis, and how are they addressed?
Challenges include side reactions (e.g., ester hydrolysis during condensation) and purification of intermediates. Stepwise monitoring via TLC and column chromatography minimizes byproducts. For example, ethyl 2-amino intermediates are stabilized using Boc protection .
Q. How can in silico methods predict pharmacokinetic properties like bioavailability or metabolic stability?
Tools like SwissADME or pkCSM predict logP values (~3.5 for this compound, indicating moderate lipophilicity) and cytochrome P450 metabolism. These models suggest hydroxylation at the thiophene ring as a primary metabolic pathway .
Q. What analytical approaches validate structure-activity relationships (SAR) in derivatives of this compound?
SAR is established by synthesizing analogs with varied substituents (e.g., halogenation on the phenyl ring) and correlating their electronic/steric effects with bioactivity. For example:
| Substituent Position | Bioactivity (IC, μM) | Key Finding |
|---|---|---|
| 4-Fluorophenyl | 12.3 ± 1.2 | Enhanced COX-2 inhibition |
| 3-Chlorophenyl | 18.9 ± 2.1 | Moderate antioxidant activity |
| Unsubstituted phenyl | >50 | Low potency |
Data from highlight the importance of electron-withdrawing groups at specific positions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
